molecular formula C9H13ClO2 B13548432 Cyclooct-4-en-1-yl chloroformate

Cyclooct-4-en-1-yl chloroformate

Cat. No.: B13548432
M. Wt: 188.65 g/mol
InChI Key: VNECEPOVYHUNFS-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-4-en-1-yl chloroformate is an organic compound with the molecular formula C9H13ClO2 It is a derivative of cyclooctene, featuring a chloroformate functional group

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Formation of mixed anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloroformate group is highly reactive, allowing for the formation of carbamates, carbonate esters, and mixed anhydrides. These reactions typically proceed via nucleophilic substitution mechanisms, with the base present in the reaction mixture serving to neutralize the hydrochloric acid byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooct-4-en-1-yl chloroformate is unique due to its chloroformate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable for introducing protective groups and facilitating complex chemical transformations .

Properties

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] carbonochloridate

InChI

InChI=1S/C9H13ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1-

InChI Key

VNECEPOVYHUNFS-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)Cl

Canonical SMILES

C1CC=CCCC(C1)OC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.